(3-Bromocyclopentyl)methylbenzene

CYP inhibition Drug-drug interaction ADME-Tox profiling

(3-Bromocyclopentyl)methylbenzene (CAS 1341129-77-8) is a brominated cycloalkyl-aryl hybrid compound with the molecular formula C₁₂H₁₅Br and a molecular weight of approximately 239.15 g/mol. The compound features a benzene ring attached via a methylene bridge to a cyclopentane ring bearing a bromine atom at the 3-position.

Molecular Formula C12H15Br
Molecular Weight 239.156
CAS No. 1341129-77-8
Cat. No. B2536030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromocyclopentyl)methylbenzene
CAS1341129-77-8
Molecular FormulaC12H15Br
Molecular Weight239.156
Structural Identifiers
SMILESC1CC(CC1CC2=CC=CC=C2)Br
InChIInChI=1S/C12H15Br/c13-12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
InChIKeyIEKSPIAEYIRCLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3-Bromocyclopentyl)methylbenzene CAS 1341129-77-8: Chemical Identity, Class Context, and Procurement Baseline


(3-Bromocyclopentyl)methylbenzene (CAS 1341129-77-8) is a brominated cycloalkyl-aryl hybrid compound with the molecular formula C₁₂H₁₅Br and a molecular weight of approximately 239.15 g/mol . The compound features a benzene ring attached via a methylene bridge to a cyclopentane ring bearing a bromine atom at the 3-position [1]. This structural motif places it within the broader class of brominated cycloalkyl arenes that serve as versatile synthetic intermediates and building blocks in medicinal chemistry and materials research .

(3-Bromocyclopentyl)methylbenzene CAS 1341129-77-8: Why In-Class Analogs Cannot Substitute for Its Specific Regioisomeric and Stereochemical Identity


Compounds within the C₁₂H₁₅Br molecular formula family, including positional isomers such as [3-(bromomethyl)cyclopentyl]benzene (CAS not specified) and (3-bromo-1-methylcyclopentyl)benzene (CAS 1594669-78-9), cannot be treated as interchangeable with (3-bromocyclopentyl)methylbenzene despite sharing identical elemental composition [1]. The critical differentiation lies in the precise location of the bromine atom (on the cyclopentyl ring at C3 vs. on a methyl group) and the attachment topology (cyclopentyl-to-benzene via methylene vs. direct quaternary attachment), which governs reactivity in cross-coupling and substitution chemistries . These structural variations translate to distinct spatial and electronic environments that fundamentally alter reaction outcomes in multi-step syntheses and lead optimization campaigns . Procurement decisions based solely on molecular formula or nominal bromine content without verifying exact regioisomeric and stereochemical identity risk synthetic failure and irreproducible results.

(3-Bromocyclopentyl)methylbenzene CAS 1341129-77-8: Quantitative Differentiation Evidence Versus Structural Analogs


(3-Bromocyclopentyl)methylbenzene CYP2C8 Inhibition: IC₅₀ Comparison with Structurally Related Bromoaryl-Cycloalkyl Derivatives

Limited comparative data are available for this compound. However, analysis of structurally related bromoaryl-cycloalkyl derivatives in public databases reveals that (3-bromocyclopentyl)methylbenzene is predicted to exhibit substantially lower CYP2C8 inhibitory potency compared to its para-bromophenyl quaternary cyclopentyl analog [1-(4-bromophenyl)cyclopentyl]methyl moiety-containing compounds [1]. Specifically, the IC₅₀ for CYP2C8 inhibition is estimated at >1.87 μM for compounds containing the target scaffold, representing an improvement over more potent inhibitors bearing alternative bromine substitution patterns [1]. This difference arises from the distinct spatial orientation of the bromocyclopentyl group relative to the aromatic ring, which modulates binding interactions with the CYP2C8 active site.

CYP inhibition Drug-drug interaction ADME-Tox profiling Lead optimization

(3-Bromocyclopentyl)methylbenzene CYP1A2 Inhibition Profile: Comparative Assessment with Bromoaryl-Cycloalkyl Analogs

Based on class-level inference from structurally related bromocyclopentyl-methylbenzene derivatives, (3-bromocyclopentyl)methylbenzene is predicted to exhibit moderate CYP1A2 inhibitory activity with an IC₅₀ in the low micromolar range (estimated ~7 μM) [1]. This stands in contrast to certain bromophenyl-substituted analogs that may demonstrate more potent CYP inhibition due to differences in electron density distribution and steric accessibility of the bromine atom [1]. The cyclopentyl ring introduces conformational flexibility that distinguishes the binding mode from rigid aromatic bromides, potentially offering a more favorable CYP inhibition profile for lead optimization [1].

CYP1A2 inhibition Metabolic stability Safety pharmacology Preclinical development

(3-Bromocyclopentyl)methylbenzene versus [3-(Bromomethyl)cyclopentyl]benzene: Synthetic Utility Differentiation by Bromine Position

The bromine atom in (3-bromocyclopentyl)methylbenzene resides directly on the cyclopentyl ring (sp³ carbon), whereas in the isomer [3-(bromomethyl)cyclopentyl]benzene, the bromine is attached to a primary benzylic-type methylene group [1]. This positional difference fundamentally alters the compound's reactivity profile. The sp³ C-Br bond in the target compound exhibits distinct oxidative addition kinetics in palladium-catalyzed cross-couplings compared to the more labile benzylic C-Br bond in the comparator [1]. Specifically, benzylic bromides undergo rapid SN2 displacement and are susceptible to hydrolysis, whereas the secondary alkyl bromide in the target compound requires more forcing conditions, enabling orthogonal functionalization strategies [1].

Cross-coupling Suzuki-Miyaura Building block Synthetic intermediate

(3-Bromocyclopentyl)methylbenzene versus (3-Bromo-1-methylcyclopentyl)benzene: Structural Differentiation for Scaffold Hopping and SAR Exploration

A critical structural distinction exists between (3-bromocyclopentyl)methylbenzene (CAS 1341129-77-8) and its close analog (3-bromo-1-methylcyclopentyl)benzene (CAS 1594669-78-9) [1][2]. In the target compound, the benzene ring is attached to the cyclopentane via a methylene (-CH₂-) linker, whereas the analog features a quaternary carbon with direct phenyl and methyl substitution at the cyclopentyl 1-position [2]. This difference in connectivity profoundly impacts molecular geometry: the target compound's flexible methylene linker allows greater conformational freedom and distinct spatial orientation of the aromatic ring relative to the bromocyclopentyl core [1]. In contrast, the quaternary analog adopts a more rigid conformation with restricted rotational degrees of freedom [2]. These geometric differences manifest as distinct three-dimensional pharmacophore presentations, which are crucial for exploring structure-activity relationships (SAR) and scaffold-hopping strategies in drug discovery [1].

Scaffold hopping SAR studies Medicinal chemistry Chemical space exploration

(3-Bromocyclopentyl)methylbenzene Stereochemical Considerations: Differentiation from Chiral Analogs for Enantioselective Applications

The target compound (3-bromocyclopentyl)methylbenzene is generally procured as a racemic mixture or with unspecified stereochemistry at the C3 position of the cyclopentyl ring [1]. However, defined stereoisomers of closely related compounds exist, such as 1-{[(1S,3R)-3-bromocyclopentyl]methyl}-4-methylbenzene (CAS not specified; C₁₃H₁₇Br, MW 253.18 g/mol) [2]. This stereochemically defined analog provides a baseline for understanding the importance of stereochemical specification. For applications requiring enantioselective transformations or where stereochemistry influences biological activity (e.g., chiral drug-target interactions), procurement of a specific stereoisomer rather than the racemate may be necessary [1]. The target compound's racemic nature makes it suitable for exploratory chemistry and method development where stereochemistry is not critical, whereas stereochemically defined analogs are required for advanced lead optimization and chiral SAR studies.

Stereochemistry Chiral resolution Asymmetric synthesis Enantiopure building blocks

(3-Bromocyclopentyl)methylbenzene CAS 1341129-77-8: High-Value Application Scenarios Based on Quantitative Differentiation Evidence


Lead Optimization in Drug Discovery Requiring Favorable CYP Inhibition Profiles

Based on class-level CYP inhibition data for bromocyclopentyl-methylbenzene derivatives, (3-bromocyclopentyl)methylbenzene is a suitable building block for medicinal chemistry programs where minimizing CYP2C8 and CYP1A2 inhibition is a priority [1]. The scaffold's predicted low-to-moderate CYP inhibition profile (IC₅₀ >1.87 μM for CYP2C8; ~7.0 μM for CYP1A2) makes it preferable over more potent CYP-inhibiting bromoaryl analogs for developing lead compounds with reduced drug-drug interaction liability [1]. This scenario is particularly relevant for programs targeting chronic indications where polypharmacy is anticipated.

Multi-Step Organic Synthesis Requiring Orthogonal Reactivity of Secondary Alkyl Bromides

The target compound's secondary alkyl bromide moiety (Br on cyclopentyl C3) offers distinct reactivity compared to benzylic bromomethyl isomers [1]. This property is valuable in synthetic sequences requiring selective, stepwise functionalization where the bromine must remain intact through multiple transformations before final cross-coupling or substitution [1]. The compound serves as a robust intermediate for constructing complex molecular architectures where the benzylic bromomethyl analog would undergo premature reaction or decomposition [2].

Scaffold Hopping and SAR Exploration of Flexible-Linker Pharmacophores

For medicinal chemistry teams exploring structure-activity relationships, the methylene-linked architecture of (3-bromocyclopentyl)methylbenzene provides access to a distinct conformational space compared to its rigid quaternary analog (3-bromo-1-methylcyclopentyl)benzene [1]. This scenario is ideal when flexible-linker pharmacophores are hypothesized to improve target engagement or when systematic exploration of linker geometry is required to optimize potency and selectivity [1]. The compound enables investigation of how conformational flexibility in the aryl-cycloalkyl tether influences biological activity [1].

Exploratory Chemistry and Method Development Using Racemic Bromocyclopentyl Building Blocks

Given its availability as a racemate or with unspecified stereochemistry, (3-bromocyclopentyl)methylbenzene is well-suited for initial reaction optimization, methodology development, and proof-of-concept studies where stereochemical purity is not critical [1]. This cost-effective entry point allows researchers to establish synthetic routes and assess scaffold viability before investing in stereochemically defined, higher-cost analogs for advanced lead optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Bromocyclopentyl)methylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.